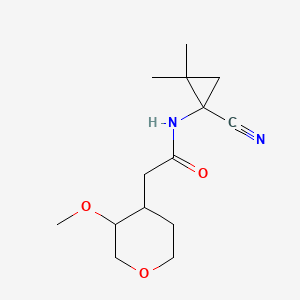
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-(3-methoxyoxan-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)-2-(3-methoxyoxan-4-yl)acetamide, commonly known as "CDCA," is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. CDCA is a cyclopropyl amide derivative that has been shown to possess a range of biological activities, including anti-inflammatory and anti-cancer properties. In
Applications De Recherche Scientifique
CDCA has been the subject of several scientific studies due to its potential applications in various fields. One area of research that has gained attention is its anti-inflammatory properties. CDCA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is its anti-cancer properties. CDCA has been shown to induce apoptosis (cell death) in various cancer cell lines, including breast cancer and colon cancer cells. Additionally, CDCA has been shown to inhibit the growth and metastasis of cancer cells in animal models.
Mécanisme D'action
The mechanism of action of CDCA is not well understood. However, it has been suggested that CDCA may act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and the growth and survival of cancer cells. CDCA may also act by modulating the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
CDCA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that CDCA can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CDCA has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CDCA is its relatively low cost and ease of synthesis. CDCA can be synthesized using relatively simple chemical reactions, making it an attractive candidate for further research. However, one limitation of CDCA is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on CDCA. One area of research is the development of new synthetic methods for CDCA that may improve its solubility and bioavailability. Another area of research is the identification of the specific enzymes and genes that CDCA targets, which may provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of CDCA in animal models and humans, which may pave the way for its potential use in the treatment of various diseases.
Méthodes De Synthèse
CDCA can be synthesized through a multi-step process involving the reaction of several reagents. The first step involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxyoxan-4-ylamine to form the amide intermediate. Finally, the amide intermediate is reacted with cyanogen bromide to form the desired product, CDCA.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-2-(3-methoxyoxan-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-13(2)8-14(13,9-15)16-12(17)6-10-4-5-19-7-11(10)18-3/h10-11H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEUYEGLMSQVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)CC2CCOCC2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}hexanoic acid](/img/structure/B2997684.png)

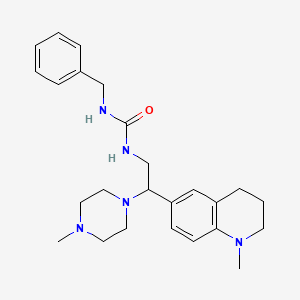
![N-(3-hydroxypropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2997690.png)
![3-{[4-(3-Carboxybenzenesulfonamido)phenyl]sulfamoyl}benzoic acid](/img/structure/B2997691.png)
![4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2997692.png)
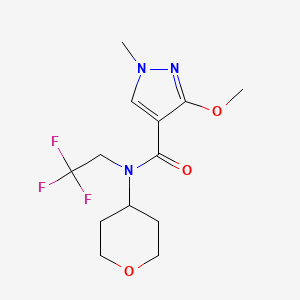
![N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2997695.png)
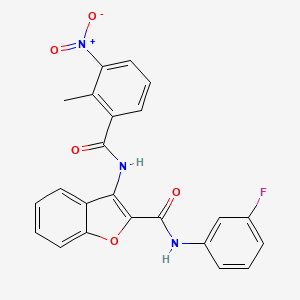
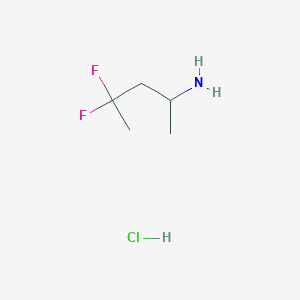
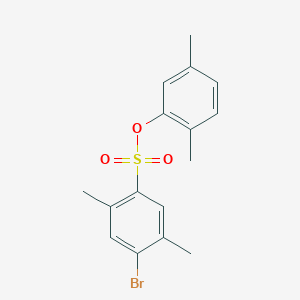
![10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2997701.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997703.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2997704.png)